molecular formula C14H9F3N2O B3159947 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine CAS No. 865657-92-7

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine

Cat. No. B3159947
CAS RN: 865657-92-7
M. Wt: 278.23 g/mol
InChI Key: DFGJDDRCZYHRFO-UHFFFAOYSA-N
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Description

“11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” is a chemical compound with the molecular formula C14H9F3N2O . It belongs to the class of organic compounds known as benzoxazepines, which are aromatic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and five carbon atoms) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular weight, and solubility. According to the information I found, “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” has a molecular weight of 278.23 g/mol .

Scientific Research Applications

Anticancer Agents

A series of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3’,2’:4,5]furo[3,2-d] pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine under different set of conditions . These compounds showed promising anticancer activity against various human cancer cell lines such as Neuro-2a, Hela, A549 and COLO 205 . Some of these compounds exhibited cytotoxicity with IC50 values of 10, 10.7, 11.0 and 10.5 μM, respectively .

Pyrimidine Derivatives

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

Dihydrofolate Reductase (DHFR) Inhibitors

Pyrido[2,3-d]pyrimidine derivatives are frequently mentioned as biological targets of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Inhibitors of DHFR are used in the treatment of cancer and bacterial infections .

Kinase Inhibitors

Some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, are also targeted by pyrido[2,3-d]pyrimidine derivatives . Kinases are enzymes that add phosphate groups to other proteins, and they play key roles in signal transduction pathways. Inhibitors of these kinases can be used to treat diseases such as cancer .

Biotin Carboxylase Inhibitors

Biotin carboxylase is another biological target of pyrido[2,3-d]pyrimidine derivatives . Biotin carboxylase is an enzyme involved in fatty acid synthesis and energy metabolism. Inhibitors of this enzyme can be used to treat diseases such as cancer and bacterial infections .

Horner-Wadsworth-Emmons Reaction

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine can participate in the Horner-Wadsworth-Emmons reaction . This reaction is a method for the synthesis of alkenes from aldehydes or ketones .

Future Directions

The future directions for research on “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” would likely involve further studies on its synthesis, properties, and potential applications. Pyrimidine derivatives, which are structurally similar to this compound, have shown a wide range of biological potential, including anticancer , antiviral , antimicrobial , and anti-inflammatory activities . Therefore, it would be interesting to explore whether “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” has similar biological activities.

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-8-13-12(6-9(7-18-13)14(15,16)17)20-11-5-3-2-4-10(11)19-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGJDDRCZYHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2OC3=C1N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185408
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine

CAS RN

865657-92-7
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865657-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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